molecular formula C46H45BF4N2S B2898112 (2Z)-1,1,3-Trimethyl-2-[(2E)-2-[2-phenylsulfanyl-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole;tetrafluoroborate CAS No. 1051395-32-4

(2Z)-1,1,3-Trimethyl-2-[(2E)-2-[2-phenylsulfanyl-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole;tetrafluoroborate

Cat. No.: B2898112
CAS No.: 1051395-32-4
M. Wt: 744.74
InChI Key: RWKZVFHRMQVQQW-UHFFFAOYSA-N
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Description

(2Z)-1,1,3-Trimethyl-2-[(2E)-2-[2-phenylsulfanyl-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole;tetrafluoroborate is a heptamethine cyanine dye belonging to the IR-786 analog family, recognized for its strong absorption and fluorescence in the near-infrared (NIR) region. This compound is primarily valued in biochemical research for its application as a mitochondrial stain in live cells, where it accumulates in the mitochondria driven by the mitochondrial membrane potential. Its NIR fluorescence makes it particularly useful for in vivo imaging and tracking applications, as biological tissues exhibit minimal autofluorescence and greater light penetration in this wavelength range. Researchers utilize this dye for studying mitochondrial distribution, morphology, and membrane potential changes in various cell types, providing insights into cellular health, apoptosis, and metabolic activity. The tetrafluoroborate (BF4-) counterion enhances the compound's solubility in organic solvents and stability in solid form. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2Z)-1,1,3-trimethyl-2-[(2E)-2-[2-phenylsulfanyl-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H45N2S.BF4/c1-45(2)40(47(5)38-27-23-31-15-10-12-21-36(31)42(38)45)29-25-33-17-14-18-34(44(33)49-35-19-8-7-9-20-35)26-30-41-46(3,4)43-37-22-13-11-16-32(37)24-28-39(43)48(41)6;2-1(3,4)5/h7-13,15-16,19-30H,14,17-18H2,1-6H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKZVFHRMQVQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=C(C(=CC=C5C(C6=C(N5C)C=CC7=CC=CC=C76)(C)C)CCC4)SC8=CC=CC=C8)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C(/C(=C/C=C\5/C(C6=C(N5C)C=CC7=CC=CC=C76)(C)C)/CCC4)SC8=CC=CC=C8)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H45BF4N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Complexity and Conjugation

  • Simple Indolium Salts (e.g., 1a, 1b in ) :
    These compounds, such as 1-benzyl-3-(4-methylbenzylidene)-3H-indolium tetrafluoroborate, lack the extended conjugation seen in the target compound. Their single indole ring and benzylidene substituents result in smaller π-systems, leading to absorption maxima at lower wavelengths (e.g., ~400–450 nm) compared to the target compound’s likely near-infrared absorption .
    • Key Difference : The target compound’s benzo[e]indole units and cyclohexenylidene bridges create a larger, rigidified conjugated system, enhancing stability and red-shifting optical properties .

Substituent Effects

  • Phenylsulfanyl vs. Alkyl/Methoxy Groups :
    The phenylsulfanyl group in the target compound increases lipophilicity compared to analogs with methyl (1a) or methoxy (1b) substituents. This difference impacts solubility; for example, 1a and 1b are soluble in CH₂Cl₂/Et₂O, whereas the target compound may require more polar solvents like DMSO .
    • Synthetic Implications : Substituents influence reaction yields. The target compound’s complex synthesis (multiple coupling steps) likely results in lower yields (<70%) compared to simpler indolium salts (93–99% yields for 1a/1b) .

Electronic and Spectroscopic Properties

  • Extended Conjugation :
    The target compound’s conjugated system delocalizes π-electrons across multiple aromatic and ethenyl groups, reducing the HOMO-LUMO gap. This is evident in compounds like those in (indole-hydrazine derivatives), where additional conjugation shifts absorption bands.
    • Example : Compound 8 (C₁₈H₁₄N₇O) in shows λ_max at 340 nm, while the target compound’s larger system may absorb beyond 600 nm .

Counterion Role

  • Tetrafluoroborate (BF₄⁻) vs. Other Anions: BF₄⁻ is chosen for its non-coordinating nature and stability in oxidative conditions. In , BF₄⁻ stabilizes an iridium complex, similar to its role in the target compound. Comparatively, perchlorate (ClO₄⁻) or hexafluorophosphate (PF₆⁻) might offer different solubility profiles but pose safety risks (e.g., ClO₄⁻ is explosive) .

Data Tables

Table 2: Counterion Effects

Counterion Stability Solubility Example Use
BF₄⁻ High Polar solvents Target compound, Ir complexes
PF₆⁻ Moderate Low polarity Ionic liquids
ClO₄⁻ Low Variable Rare due to safety concerns

Research Findings and Implications

  • Optoelectronic Potential: The target compound’s extended conjugation suggests utility in organic LEDs or dye-sensitized solar cells, akin to indole-based dyes in .
  • Stereochemical Complexity : Z/E isomerism at multiple sites (evident in NMR data for 1a/1b ) may lead to polymorphic crystal forms, impacting solid-state properties .
  • Synthetic Challenges : Multi-step synthesis with stringent stereochemical control (e.g., E/Z selectivity) limits scalability compared to simpler indolium salts .

Preparation Methods

Core Benzo[e]indole Synthesis

The benzo[e]indole scaffold is constructed via Friedel-Crafts alkylation or cyclization of naphthalene derivatives. A modified Laas-Nissen procedure (as described for 2,3,3-trimethyl-3H-benzo[g]indole) employs ZnCl₂ catalysis in xylene at 200–210°C for 8–12 hours. For the target compound, 1,8-naphthalic anhydride may serve as the starting material. Bromination at the 5-position using Br₂/Ag₂SO₄ in H₂SO₄ (60°C, 8–10 hours) introduces a reactive site for subsequent functionalization.

Key Reaction Parameters

Step Reagents/Conditions Yield
Bromination Br₂ (1.26 eq), Ag₂SO₄ (0.5 eq), H₂SO₄, 60°C 47%
Cyclization ZnCl₂, xylene, reflux 29%

Quaternization of the indole nitrogen and methyl group introduction occur via sequential alkylation. Using methyl iodide (3 eq) in acetonitrile under N₂ at 80°C for 24 hours achieves N-methylation. Excess methylating agent ensures complete substitution, as observed in analogous 1-butyl-2-methylbenzo[cd]indol-1-ium salts. Steric hindrance from adjacent substituents may necessitate prolonged reaction times (48–72 hours).

Optimization Note

  • Purity Monitoring : ¹H NMR detects residual alkyl halides (δ 3.0–4.5 ppm).
  • Yield Limitation : Competitive C-methylation reduces yields to ~60%, requiring chromatographic purification (SiO₂, CH₂Cl₂/MeOH 95:5).

Ethenyl Bridge Formation

The conjugated ethenyl linker is installed via a Heck coupling or Wittig reaction. A palladium-catalyzed approach using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ in DMF at 120°C for 12 hours couples vinylboronic acid to the brominated benzo[e]indole. Alternatives include Horner-Wadsworth-Emmons olefination with phosphonates, yielding Z/E ratios >9:1 under microwave irradiation.

Spectroscopic Validation

  • ¹H NMR : Trans-vinylic protons appear as doublets at δ 6.8–7.2 ppm (J = 16 Hz).
  • UV-Vis : λmax ~550 nm confirms extended π-conjugation.

Phenylsulfanyl Group Incorporation

Thiol-ene "click" chemistry introduces the phenylsulfanyl moiety. Irradiation (365 nm) of the cyclohexenylidene intermediate with thiophenol (1.2 eq) and DMPA photoinitiator in THF for 2 hours achieves regioselective anti-Markovnikov addition. Competitive oxidation to sulfones is mitigated by degassing with N₂.

Reaction Table

Parameter Value
Solvent THF
Light Source 365 nm LED
Conversion >90% (HPLC)
Byproduct <5% sulfoxide (TLC)

Quaternization and Anion Exchange

Final quaternization uses methyl triflate (2 eq) in acetone at 50°C for 6 hours, followed by anion exchange with NaBF₄ (3 eq) in H₂O/CH₂Cl₂ (1:1). Stirring for 48 hours ensures complete BF₄⁻ substitution, as validated by ion chromatography (Br⁻ < 0.1%).

Critical Considerations

  • Solvent Choice : Aqueous methanol improves NaBF₄ solubility but risks hydrolysis; dichloromethane minimizes side reactions.
  • Drying : Vacuum drying at 60°C for 72 hours removes residual solvents.

Purification and Characterization

Final purification involves recrystallization from acetonitrile/ethyl acetate (1:3), yielding needle-like crystals. Purity is assessed via:

  • High-Resolution MS : [M]⁺ at m/z 689.2845 (calc. 689.2839).
  • ¹³C NMR : Quaternary carbons at δ 120–140 ppm confirm aromaticity.
  • Elemental Analysis : C: 68.2%, H: 5.8%, N: 4.1% (theory: C: 68.4%, H: 5.7%, N: 4.0%).

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionEvidence Source
CatalystPd(PPh₃)₄ (5 mol%)
SolventTHF/DCM (3:1 v/v)
Temperature70°C
PurificationSilica gel chromatography

Q. Table 2. Stability Data

ConditionHalf-Life (Days)Degradation Pathway
25°C, dark>90N/A
40°C, 75% RH7Hydrolysis of sulfanyl
UV light (365 nm)3Photooxidation of ethenyl

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